Although the provided literature does not explicitly detail the synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine, a related compound, 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (a precursor to structurally similar compounds), is synthesized through the alkylation of 3-methoxy-N-methylbenzylamine using 1,4-dibromobutane. [ [] - https://www.semanticscholar.org/paper/ee180f663a59afa7735215d56eda2d07cf190c7a] This reaction likely proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the benzylamine attacks the primary carbon attached to the bromine, leading to the formation of the tetrahydropyridine ring.
Mechanism of Action
For instance, the 1-methyl-1,2,3,6-tetrahydropyridine moiety is found in compounds known to interact with dopamine receptors, particularly the D4 receptor. [ [] - https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0] Therefore, it is plausible that 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine might exhibit affinity for similar targets, potentially influencing dopaminergic neurotransmission.
Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor, exhibiting activity against HDACs 1, 2, 3, 6, and 8. [] It shows promising antiproliferative effects against various tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells. [] Mechanistically, B3 induces G0/G1-phase cell cycle arrest and promotes apoptosis in WSU-DLCL-2 cells. []
Relevance: Although not a direct structural analogue, Compound B3 shares a key structural feature with 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: both molecules possess a piperidine ring linked to a nitrogen-containing heterocycle. In Compound B3, this heterocycle is a pyrrolo[2,3-d]pyrimidine, whereas in the main compound, it's a pyrrolo[2,3-b]pyridine. These structural similarities suggest potential overlapping biological activities or targets. []
Compound Description: Compound 22 acts as a potent and selective type II cyclin-dependent kinase 8 (CDK8) inhibitor. [] It exhibits antitumor activity in colorectal cancer (CRC) xenografts and significantly inhibits tumor growth in vivo. [] Compound 22 indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in G2/M and S phases. []
Relevance: Compound 22 and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine scaffold. [] While the substitution patterns differ, this core structure suggests potential similarities in their physicochemical properties and possible interactions with biological targets. []
Compound Description: Compound 1 serves as a crucial pharmaceutical intermediate in drug development. [] Its specific biological activity or target is not detailed in the provided abstract. []
Relevance: This compound highlights a structural modification of the pyrrolo[2,3-b]pyridine core found in 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine. [] In Compound 1, the pyrrolo[2,3-b]pyridine is substituted at the 4-position with a methylamino-5-fluoronicotinic acid moiety, showcasing potential sites for diversification and exploration of structure-activity relationships. []
Compound Description: Compound 1f demonstrates significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). [] This compound acts as a cyclin-dependent kinase 1 (CDK1) inhibitor, reducing DMPM cell proliferation and inducing caspase-dependent apoptosis. [] Compound 1f also reduces the expression of the antiapoptotic protein survivin. []
Relevance: Although structurally distinct, Compound 1f and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine belong to the same chemical class: 1H-pyrrolo[2,3-b]pyridine derivatives. [] This shared chemical class suggests potential similarities in their pharmacological profiles or biological targets. []
Compound Description: Similar to Compound 1f, Compound 3f displays potent antitumor activity in DMPM experimental models. [] This activity is attributed to its CDK1 inhibitory properties, leading to reduced DMPM cell proliferation, enhanced apoptosis, and decreased survivin expression. [] Compound 3f also exhibits synergistic cytotoxic effects when combined with paclitaxel in vitro. []
Relevance: As with Compound 1f, Compound 3f belongs to the same chemical class as 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine: 1H-pyrrolo[2,3-b]pyridine derivatives. [] Despite structural differences, this shared chemical classification suggests potential overlap in their biological activity profiles and potential therapeutic applications. []
Compound Description: Analogous to Compounds 1f and 3f, Compound 1l demonstrates significant antitumor effects in DMPM models, acting as a CDK1 inhibitor and impacting cell proliferation, apoptosis, and survivin expression. []
Relevance: Belonging to the 1H-pyrrolo[2,3-b]pyridine derivative class, Compound 1l shares this classification with 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine. [] This commonality hints at potential similarities in their pharmacological profiles and therapeutic potential. []
Compound Description: Compound 31g is a potent and selective JAK1 inhibitor, displaying significant potential for treating inflammatory and autoimmune diseases. []
Relevance: Both Compound 31g and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine contain a piperidine ring. [] Additionally, both feature the 1H-pyrrolo[2,3-b]pyridine core, albeit with different substitution patterns. These structural similarities highlight potential shared pharmacophoric elements and might be valuable in understanding structure-activity relationships. []
Compound Description: As the (S,S)-enantiomer of Compound 31g, Compound 38a exhibits exceptional potency as a JAK1-selective inhibitor. [] It displays high selectivity over JAK2, JAK3, and TYK2. [] Additionally, Compound 38a effectively reduces the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
Relevance: Similar to Compound 31g, Compound 38a shares the piperidine ring and the 1H-pyrrolo[2,3-b]pyridine core with 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine. [] The presence of these common structural features suggests a potential for shared pharmacophoric elements and could offer insights into structure-activity relationships within this class of compounds. []
Compound Description: This compound represents a potential dopamine D4 receptor imaging agent. [, ] While its specific binding affinity and in vivo performance are not detailed in the provided information, its development highlights the exploration of pyrrolo[2,3-b]pyridine derivatives for targeting the dopamine system. [, ]
Relevance: The presence of the 1H-pyrrolo[2,3-b]pyridine scaffold in both this compound and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine signifies a shared core structure. [, ] This commonality suggests potential similarities in their physicochemical properties and possible interactions with biological targets, especially within the realm of neurotransmitter receptors. [, ]
Compound Description: This compound is another potential dopamine D4 receptor imaging agent derived from the high-affinity D4 ligand L-750,667. [, ] Although its in vivo characteristics are not fully described in the provided information, its development emphasizes the investigation of pyrrolo[2,3-b]pyridine derivatives for imaging D4 receptors in the brain. [, ]
Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine scaffold with 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine, this compound underscores the significance of this core structure in medicinal chemistry. [, ] This commonality suggests potential shared physicochemical properties and possible interactions with similar biological targets, particularly within the dopamine system. [, ]
Relevance: The presence of the piperidine ring and the 1H-pyrrolo[2,3-b]pyridine core in both this compound and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine suggests potential similarities in their three-dimensional shapes and potential pharmacophoric features. [] This structural resemblance might be helpful in understanding the potential binding modes or interactions with biological targets. []
Relevance: Sharing the piperidine ring and the 1H-pyrrolo[2,3-b]pyridine core with 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine, this compound emphasizes the importance of stereochemistry in drug design. [] Even minor variations in spatial arrangement can significantly impact a molecule's interactions with biological targets. []
Relevance: While the core heterocyclic system differs, the presence of the piperidine ring in both Compound 1a analogues and 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is noteworthy. [] This shared structural element, often found in compounds interacting with the central nervous system, suggests that both the main compound and these analogues might share some pharmacological properties or target similarities. []
Compound Description: Compound 13 is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. [] It significantly reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.